molecular formula C23H22ClN3O4 B2524841 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 879760-19-7

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2524841
CAS No.: 879760-19-7
M. Wt: 439.9
InChI Key: COFCLWZQMAISJO-UHFFFAOYSA-N
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Description

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It competes with ATP for binding to the active site of PKB, thereby preventing the phosphorylation and activation of the kinase . This compound has been optimized to provide nanomolar inhibition of PKB with up to 150-fold selectivity over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)/PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .

Properties

IUPAC Name

1-[2-[[3-(4-chlorophenyl)-4-oxochromen-2-yl]amino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c24-16-7-5-14(6-8-16)20-21(29)17-3-1-2-4-18(17)31-23(20)26-19(28)13-27-11-9-15(10-12-27)22(25)30/h1-8,15H,9-13H2,(H2,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCLWZQMAISJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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